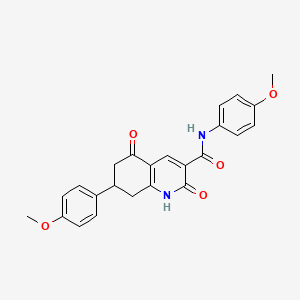![molecular formula C31H30N6O B14939901 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide](/img/structure/B14939901.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features a pyrimidine ring, an indole moiety, and a diphenylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The final compound is formed by coupling the pyrimidine and indole moieties with the diphenylacetyl group using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE shares structural similarities with other pyrimidine and indole derivatives, such as:
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
Uniqueness:
- The unique combination of the pyrimidine, indole, and diphenylacetyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H30N6O |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H30N6O/c1-21-19-22(2)35-31(34-21)37-30(32-18-17-25-20-33-27-16-10-9-15-26(25)27)36-29(38)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,19-20,28,33H,17-18H2,1-2H3,(H2,32,34,35,36,37,38) |
InChI-Schlüssel |
WFAFUIWGHSNXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B14939829.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
![2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)

![4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B14939873.png)
![N-(2-ethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939898.png)
